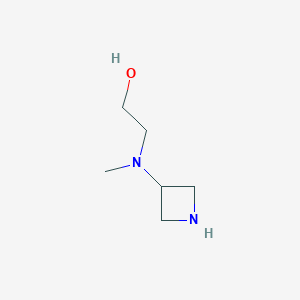
4-Amino-1,1,1-trifluoro-3-buten-2-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Methyl isobutyl ketone has a wide range of applications in scientific research and industry:
Mécanisme D'action
The mechanism of action of methyl isobutyl ketone involves its ability to act as a solvent, facilitating the dissolution and interaction of various chemical compounds. Its molecular structure allows it to interact with both polar and non-polar substances, making it a versatile solvent in various chemical processes . The pathways involved in its action include hydrogen bonding, dipole-dipole interactions, and van der Waals forces .
Méthodes De Préparation
Methyl isobutyl ketone can be synthesized through several methods:
-
Laboratory Scale Synthesis: : At the laboratory scale, methyl isobutyl ketone can be produced via a three-step process using acetone as the starting material. The process involves self-condensation of acetone to produce diacetone alcohol, which then dehydrates to form mesityl oxide. Finally, mesityl oxide is hydrogenated to yield methyl isobutyl ketone .
-
Industrial Production: : Industrially, the three steps are combined into a single process. Acetone is treated with a strongly acidic, palladium catalyst-doped cation exchange resin under medium pressure of hydrogen . This method allows for the production of several million kilograms of methyl isobutyl ketone annually .
Analyse Des Réactions Chimiques
Methyl isobutyl ketone undergoes various chemical reactions, including:
Oxidation: Methyl isobutyl ketone can be oxidized to form corresponding carboxylic acids under specific conditions.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Methyl isobutyl ketone can undergo substitution reactions where the ketone group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions include carboxylic acids, alcohols, and substituted ketones .
Comparaison Avec Des Composés Similaires
Methyl isobutyl ketone can be compared with other similar compounds such as:
- Methyl isopropyl ketone
- 2-Pentanone
- Diisobutyl ketone
- 2-Methylpentan-4-ol
Methyl isobutyl ketone is unique due to its low solubility in water and its stability towards aqueous acid and base . This makes it particularly useful in applications where other ketones might not be suitable. Its pleasant odor and effectiveness as a solvent also set it apart from other similar compounds .
Propriétés
IUPAC Name |
(E)-4-amino-1,1,1-trifluorobut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO/c5-4(6,7)3(9)1-2-8/h1-2H,8H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJDPIHFALRNER-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CN)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/N)\C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
184848-89-3 | |
| Record name | 4-Amino-1,1,1-trifluorobut-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Amino-1,1,1-trifluoro-3-buten-2-one in the synthesis of 4-trifluoromethylnicotinic acid?
A1: this compound serves as a crucial intermediate in the synthesis of 4-trifluoromethylnicotinic acid []. The process involves reacting it with a specific compound (formula V in the abstract) to achieve the final product.
Q2: Can you elaborate on the reaction conditions used to synthesize this compound in this process?
A2: The abstract outlines a two-step process. First, a halide (formula I) reacts with another compound (formula II) in the presence of a base to form an intermediate. This intermediate is then treated with ammonia to yield this compound [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68932.png)
![(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid](/img/structure/B68933.png)
![1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine](/img/structure/B68935.png)


![1H-Pyrrolo[2,3-b]pyridin-1-amine](/img/structure/B68939.png)





![(5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol](/img/structure/B68950.png)